REACTION_CXSMILES
|
[Na].[F:2][CH:3]([F:9])[C:4](OCC)=[O:5].[O-]CC.[Na+].Cl.[CH3:15][CH2:16][O:17][C:18]([CH3:20])=[O:19]>CCO>[F:2][CH:3]([F:9])[C:4](=[O:5])[CH2:20][C:18]([O:17][CH2:16][CH3:15])=[O:19] |f:2.3,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
34 kg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
63 kg
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
30 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 60° C
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Type
|
TEMPERATURE
|
Details
|
Heat the reaction mixture to 65° C.
|
Type
|
TEMPERATURE
|
Details
|
After 2 h cool the mixture to room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with EtOAc (64 kg)
|
Type
|
CUSTOM
|
Details
|
separate
|
Type
|
EXTRACTION
|
Details
|
and extract the aqueous layer again with EtOAc (60 kg)
|
Type
|
WASH
|
Details
|
Combine organic phases, and wash with brine (NaCl (48 kg) in water (136 kg))
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase with 4 A molecular sieve powder (15 kg)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC(=O)OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 kg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |